molecular formula C11H18N2S B1363569 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole CAS No. 81779-11-5

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole

Cat. No.: B1363569
CAS No.: 81779-11-5
M. Wt: 210.34 g/mol
InChI Key: QXRJJJPFOHTPIG-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound with a benzothiazole core This compound is known for its unique structural features, which include a tert-butyl group and a tetrahydrobenzothiazole ring

Scientific Research Applications

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Uniqueness

This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h7H,4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRJJJPFOHTPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373840
Record name 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81779-11-5
Record name 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81779-11-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
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2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
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2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
Reactant of Route 6
2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole

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